N-Hydroxy-5-isopropylpicolinimidamide

Description

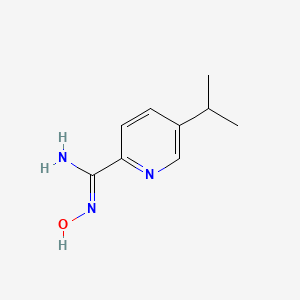

N-Hydroxy-5-isopropylpicolinimidamide is a substituted picolinimidamide derivative characterized by an isopropyl group at the 5-position of the pyridine ring and a hydroxy-imidamide functional group.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N'-hydroxy-5-propan-2-ylpyridine-2-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)7-3-4-8(11-5-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |

InChI Key |

HYVYFQSQXVZHPD-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C1=CN=C(C=C1)/C(=N/O)/N |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-isopropylpicolinimidamide typically involves the reaction of 5-isopropylpicolinimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are maintained to achieve consistent quality. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-isopropylpicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted picolinimidamide compounds with different functional groups.

Scientific Research Applications

N-Hydroxy-5-isopropylpicolinimidamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or activator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-isopropylpicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxy-5-isopropylpicolinimidamide with analogs sharing the picolinimidamide backbone but differing in substituents at the 5-position or functional group modifications. Key structural and physicochemical distinctions are highlighted (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Polarity and Reactivity: The isopropyl group in this compound confers greater hydrophobicity compared to the trifluoromethyl (polar, electron-withdrawing) or methoxy (polar, electron-donating) groups. The N-hydroxyimidamide group is common across all analogs, suggesting shared reactivity (e.g., metal coordination or radical scavenging).

Steric and Electronic Differences :

- The trifluoromethyl analog (205.14 g/mol) has a higher molecular weight and polar surface area due to fluorine atoms, which may enhance metabolic stability but reduce bioavailability.

- Methoxy and alkoxy derivatives (e.g., pentyloxy, propoxy) introduce positional and chain-length variations, altering binding affinity in hypothetical enzyme interactions.

Similarity Scores and Functional Implications :

- The highest structural similarity (0.91) is observed with N-Hydroxy-5-methoxypicolinimidamide , indicating that alkyl/alkoxy substituents at the 5-position are more critical for functional mimicry than halogenated groups.

- Lower similarity scores for 4-pentyloxy (0.81) and 3-propoxy (0.75) highlight the importance of substituent position and chain length.

Research Implications and Limitations

- Synthetic Accessibility : Isopropyl and trifluoromethyl analogs may require distinct synthetic routes due to the challenges of introducing branched alkyl vs. fluorinated groups .

- Biological Data Gaps : While structural comparisons are feasible, experimental data (e.g., IC50 values, binding constants) for this compound remain scarce, limiting direct pharmacological comparisons.

- Computational Predictions : Molecular docking or QSAR modeling could further elucidate how substituent variations influence target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.